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molecular formula C9H6F5NO3 B8322603 Benzene, 1-methoxy-4-nitro-2-(1,1,2,2,2-pentafluoroethyl)-

Benzene, 1-methoxy-4-nitro-2-(1,1,2,2,2-pentafluoroethyl)-

Cat. No. B8322603
M. Wt: 271.14 g/mol
InChI Key: KGCXDPPJFDZAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09095590B2

Procedure details

To a 250 mL round-bottom flask was added 2-bromo-1-methoxy-4-nitrobenzene (3.5 g, 15.08 mmol), copper(I) iodide (5.75 g, 30.2 mmol), and sodium 2,2,3,3,3-pentafluoropropanoate (5.25 g, 28.2 mmol) in DMF (75 ml) and toluene (25 ml) to give a tan suspension. The mixture was heated at 150° C. and toluene was removed by a Dean-Stark trap. The mixture was heated at 155° C. for 6 h under nitrogen, cooled and poured into 100 mL of water and 100 mL of ether, filtered through a 1-inch plug of Celite and the plug was rinsed with ether. The filtrate layers were separated. The organic layer was washed with brine, dried (Na2SO4) filtered and concentrated. The dark oil was flash chromatographed on an Isco 40 g silica cartridge eluting with 4:1 hexane/EtOAc to give a yellow oil that was a (3:1) mix of desired material and starting material (1.5 g, 37%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
5.75 g
Type
catalyst
Reaction Step One
[Compound]
Name
material
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[F:13][C:14]([F:22])([C:18]([F:21])([F:20])[F:19])C([O-])=O.[Na+]>CN(C=O)C.C1(C)C=CC=CC=1.[Cu]I>[CH3:12][O:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[C:14]([F:22])([F:13])[C:18]([F:21])([F:20])[F:19] |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
5.25 g
Type
reactant
Smiles
FC(C(=O)[O-])(C(F)(F)F)F.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) iodide
Quantity
5.75 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
material
Quantity
1.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a tan suspension
CUSTOM
Type
CUSTOM
Details
toluene was removed by a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 155° C. for 6 h under nitrogen
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into 100 mL of water and 100 mL of ether
FILTRATION
Type
FILTRATION
Details
filtered through a 1-inch plug of Celite
WASH
Type
WASH
Details
the plug was rinsed with ether
CUSTOM
Type
CUSTOM
Details
The filtrate layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on an Isco 40 g silica cartridge
WASH
Type
WASH
Details
eluting with 4:1 hexane/EtOAc
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
ADDITION
Type
ADDITION
Details
mix of desired material

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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